

Cross-referencing Sorbyl acetate spectral data with chemical databases for validation

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Compound of Interest

Compound Name: Sorbyl acetate

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A Comparative Guide to Sorbyl Acetate Spectral Data for Researcher Validation

For researchers, scientists, and drug development professionals, accurate identification and validation of chemical compounds are paramount. This guide provides a comprehensive cross-referencing of **Sorbyl acetate**'s spectral data with prominent chemical databases, offering a baseline for experimental validation.

Sorbyl acetate [(2E,4E)-hexa-2,4-dienyl acetate] is a fragrance and flavoring agent with a characteristic fruity aroma. Its accurate identification is crucial for quality control and research applications. This guide compares spectral data from various sources to aid in the validation of experimentally obtained spectra.

Spectral Data Comparison

The following tables summarize the key spectral data for **Sorbyl acetate**, compiled from various chemical databases. This allows for a direct comparison of expected values with experimental results.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Protons	Expected Chemical Shift (δ) ppm	Multiplicity
CH ₃ (acetate)	~2.1	singlet
CH ₂	~4.1	triplet
CH= (dienic)	5.6 - 6.2	doublets

Data sourced from Benchchem.[\[1\]](#)

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon	Expected Chemical Shift (δ) ppm
C=O (carbonyl)	~170.5
C=C (dienic)	120 - 130
Other carbons	Not specified in available data

Data sourced from Benchchem and indicated as available in PubChem.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **Sorbyl acetate** shows a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Fragment
140	16.87	[M] ⁺ (Molecular Ion)
81	18.27	[C ₆ H ₉] ⁺
79	31.07	[C ₆ H ₇] ⁺
43	99.99	[CH ₃ CO] ⁺ (Base Peak)
41	23.38	[C ₃ H ₅] ⁺

Data sourced from PubChem, instrument: HITACHI M-80B.[\[2\]](#)

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This provides information about the functional groups present.

Functional Group	Expected Absorption Frequency (cm ⁻¹)
C=O (ester)	~1740
C=C (conjugated diene)	~1640

Data sourced from Benchchem.[\[1\]](#) PubChem also indicates the availability of FTIR spectra.[\[2\]](#)

Experimental Protocols

While specific experimental parameters can vary, the following provides a general overview of the methodologies used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Sorbyl acetate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to a standard,

often tetramethylsilane (TMS). For ^{13}C NMR, the same general procedure is followed, but the acquisition parameters are adjusted for the lower sensitivity of the ^{13}C nucleus.

Mass Spectrometry (MS)

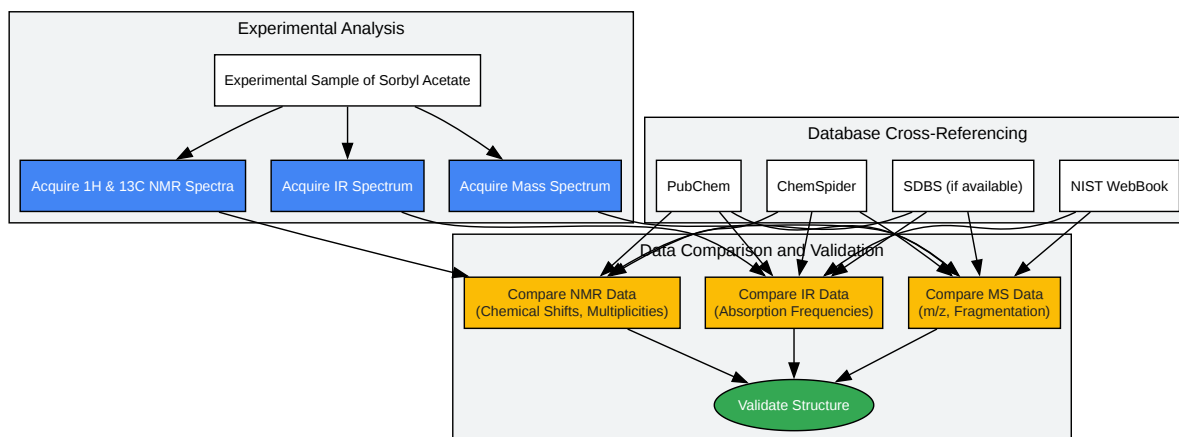
For electron ionization mass spectrometry (EI-MS), a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using various techniques. For a liquid sample like **Sorbyl acetate**, a common method is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The spectrum is then recorded using an FTIR spectrometer. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

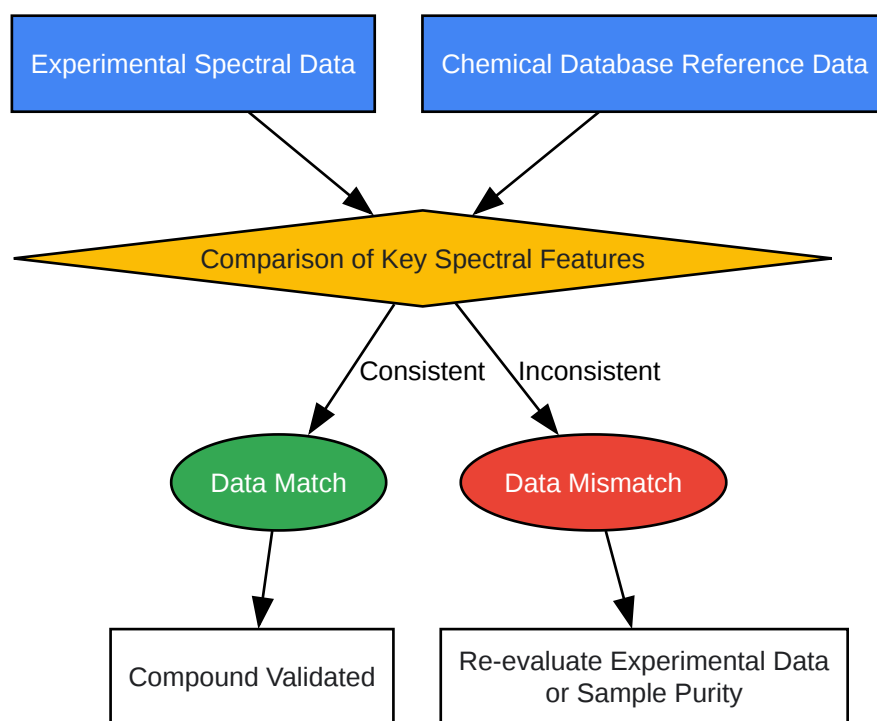
Validation Workflow and Logic

The process of validating an experimentally obtained spectrum of **Sorbyl acetate** involves a systematic comparison with reference data from chemical databases. The following diagrams illustrate this workflow and the logical relationships in the validation process.



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Workflow for cross-referencing spectral data.



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References

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- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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